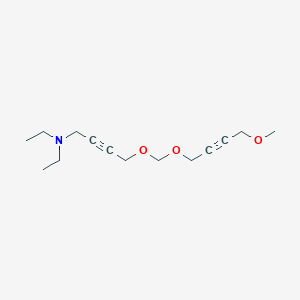![molecular formula C17H17Cl2FN2O B5040651 2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5040651.png)
2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with dichloro and fluorophenyl piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the phenol derivative followed by the introduction of the piperazine moiety. One common method involves the reaction of 2,4-dichlorophenol with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the piperazine ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: Shares structural similarities but differs in the presence of the quinoline ring.
2,4-Dichlorophenol: Lacks the piperazine and fluorophenyl groups.
4-(2-Fluorophenyl)piperazine: Contains the piperazine and fluorophenyl moieties but lacks the dichlorophenol structure.
Uniqueness
2,4-Dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to its combination of dichlorophenol and fluorophenyl piperazine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dichloro-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O/c18-13-9-12(17(23)14(19)10-13)11-21-5-7-22(8-6-21)16-4-2-1-3-15(16)20/h1-4,9-10,23H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXUSYYRLLVCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
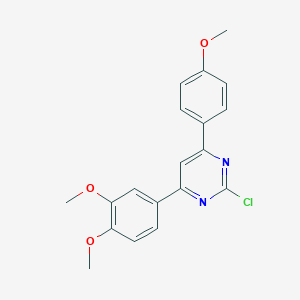
![3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5040582.png)
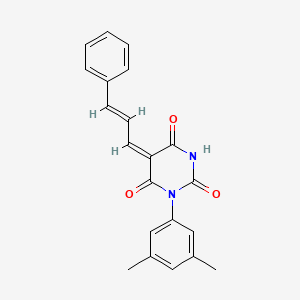
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5040597.png)
![3-[6-amino-3-(1,3-benzodioxol-5-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5040605.png)
![3-{[(3-hydroxypropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5040606.png)
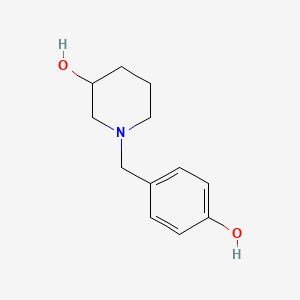
![N-(4-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5040617.png)
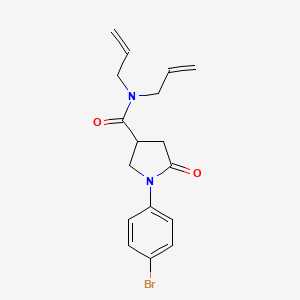
![N-isopropyl-4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5040641.png)
![N-[3-(2-ethoxyphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5040643.png)
![N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B5040655.png)
![3-[(3-bromophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5040663.png)
